molecular formula C18H23N5O2S B2513676 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 2034338-96-8

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No. B2513676
M. Wt: 373.48
InChI Key: FLFJRNBGQQIWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H23N5O2S and its molecular weight is 373.48. The purity is usually 95%.
BenchChem offers high-quality 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, such as pyrazolopyridine and pyrazolopyrimidine derivatives, has been extensively studied. These compounds are synthesized through reactions involving thiophenylhydrazonoacetates, showcasing the versatility of heterocyclic chemistry in producing compounds with potential pharmacological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antibacterial and Antituberculosis Agents

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors targeting Mycobacterium tuberculosis, illustrating the application of such molecules in developing antituberculosis agents. These compounds have shown promising activity in vitro, highlighting their potential as therapeutic agents (Jeankumar et al., 2013).

Anticancer Properties

Carboxamides, sulfonamides, ureas, and thioureas derived from pyrazolo[1,5-a]pyrimidine analogs have been synthesized and evaluated for their anticancer properties. This research demonstrates the potential of such compounds in medicinal chemistry, particularly in the design of novel anticancer drugs. Some of these derivatives exhibited significant antiproliferative activity against cancer cell lines, underscoring the importance of heterocyclic compounds in drug discovery and development (Kumar, Nair, Bodke, Sambasivam, & Bhat, 2016).

properties

IUPAC Name

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c24-17(16-12-14-4-1-2-6-23(14)20-16)21-7-9-22(10-8-21)18(25)19-13-15-5-3-11-26-15/h3,5,11-12H,1-2,4,6-10,13H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFJRNBGQQIWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)NCC4=CC=CS4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

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